Furan-2,5-dione;prop-1-ene

Catalog No.
S1895702
CAS No.
25722-45-6
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2,5-dione;prop-1-ene

CAS Number

25722-45-6

Product Name

Furan-2,5-dione;prop-1-ene

IUPAC Name

furan-2,5-dione;prop-1-ene

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3

InChI Key

DBVUAFDZHKSZJH-UHFFFAOYSA-N

SMILES

CC=C.C1=CC(=O)OC1=O

Canonical SMILES

CC=C.C1=CC(=O)OC1=O

The exact mass of the compound 2,5-Furandione, polymer with 1-propene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Polypropylene-graft-maleic anhydride (PP-g-MA) is a functionalized thermoplastic copolymer that serves as an essential compatibilizer, coupling agent, and adhesion promoter in industrial polymer compounding . By grafting polar maleic anhydride groups onto a non-polar polypropylene backbone, this compound bridges the interfacial gap between hydrophobic polyolefins and hydrophilic fillers or polar polymers. In procurement and material selection, PP-g-MA is evaluated based on its maleic anhydride grafting yield, melt flow index (MFI), and thermal stability, which dictate its effectiveness in glass-fiber reinforced plastics (FRP), wood-plastic composites (WPC), and engineering polymer alloys . Its primary value proposition lies in enabling high filler loadings and stable multiphase blends without sacrificing the mechanical rigidity or processability of the base polypropylene matrix .

Procurement Fit

Backbone Match PP-based graft designed for PP-matrix composites; PE-based grafts are not direct substitutes
Functional Role Reactive anhydride sites enable coupling with fillers, fibers, and polar polymers
Process Format Thermoplastic pellets for melt compounding, extrusion, or injection molding workflows

Substituting PP-g-MA with unmodified polypropylene, physical mixtures of PP and maleic anhydride, or alternative grafted elastomers (such as PE-g-MA or SEBS-g-MA) results in catastrophic mechanical failure or phase separation [1]. Unmodified polypropylene completely lacks the polar reactive sites necessary to bond with glass fibers, wood flour, or polyamide domains, leading to interfacial voiding and stress concentration. While polyethylene-graft-maleic anhydride (PE-g-MA) offers similar polarity, its polyethylene backbone is thermodynamically immiscible with a polypropylene matrix, causing delamination during injection molding [2]. Similarly, while SEBS-g-MA is an excellent impact modifier, it inherently reduces the tensile modulus and stiffness of the composite [1]. Therefore, for applications requiring rigid structural integrity and exact matrix compatibility, the specific procurement of PP-g-MA is non-negotiable.

Substitution Risk

Mechanical Embrittlement
PP backbone undergoes radical chain scission during grafting, leading to major ductility loss. PE-g-MAH analogs largely retain elongation and tensile strength.
Melt Flow Instability
Grafting sharply increases melt index, requiring adjusted processing conditions; PE-g-MAH shows minimal rheological change.
Morphological Degradation
Lamellar structure disruption reduces crystallinity and contributes to brittleness, whereas PE grafts maintain near-intact morphology.

Significant Enhancement of Tensile Strength in Glass Fiber Composites

In short glass fiber (SGF) reinforced polypropylene composites, the lack of chemical affinity between the glass and the polymer matrix limits load transfer. The addition of PP-g-MA chemically couples the matrix to the aminosilane-treated glass fibers. Quantitative studies demonstrate that incorporating 8 wt% PP-g-MA into a PP/SGF composite increases the tensile strength to 79.0 MPa, compared to a baseline of 67.6 MPa for the uncompatibilized control group [1]. This 16.8% increase in ultimate tensile strength confirms the formation of a robust interfacial layer that resists deformation under load [1].

Evidence DimensionTensile Strength (MPa)
Target Compound Data79.0 MPa (with 8 wt% PP-g-MA)
Comparator Or Baseline67.6 MPa (Control: Uncompatibilized PP/SGF)
Quantified Difference+11.4 MPa (16.8% improvement)
ConditionsShort glass fiber reinforced polypropylene composite formulation

Validates the necessity of this coupling agent for structural automotive and industrial parts where mechanical failure at the fiber-matrix interface is unacceptable.

Ductility Retention
Head-to-head
PP-g-MAH Elong. 20.2% (neat 1061%) Tensile 16.6 MPa (neat 25.6 MPa)
vs
HDPE-g-MAH Elong. 1856% (neat 2839%) Tensile 25.3 MPa (neat 27.6 MPa)
Elongation retention differs >30-fold; PP-g-MAH yields brittle interphases
Under comparable MAH grafting degree; LLDPE-g-MAH shows no significant change

Modulus Retention and Tensile Improvement in High-Filler WPCs

When compounding highly filled wood-plastic composites (e.g., 50 wt% wood flour), buyers must choose between rigid coupling agents and elastomeric impact modifiers. Adding PP-g-MA to a 50 wt% wood flour WPC increases tensile strength by 60% and reversed-notch Izod impact strength by 100%, while maintaining the composite's structural modulus [1]. In direct contrast, using the elastomeric compatibilizer SEBS-g-MA improves impact resistance but significantly reduces both tensile strength and modulus [1].

Evidence DimensionTensile Strength and Modulus Profile
Target Compound Data+60% Tensile Strength, Modulus Maintained (PP-g-MA)
Comparator Or BaselineReduced Tensile Strength, Reduced Modulus (SEBS-g-MA)
Quantified DifferenceSuperior rigidity and tensile load-bearing capacity
ConditionsPolypropylene-based WPC containing 50 wt% wood flour

Allows manufacturers to maximize cheap, sustainable filler loadings without compromising the structural rigidity required for construction decking and profiles.

Melt Flow Shift
Head-to-head
35.7× increase in MFI PP-g-MAH: 64.3 g/10 min (neat 1.8)
Extreme MFI increase demands adjusted processing; co-grafted HDPE/PP blend shifts only 1.12×
Compared to HDPE/PP 50/50 grafted blend MFI 13.8 g/10 min

Reactive Compatibilization of Immiscible Polymer Blends

Blending polypropylene (PP) with polyamide 6 (PA6) aims to combine chemical resistance with high-temperature toughness, but the two polymers are highly immiscible. PP-g-MA acts as a reactive compatibilizer; infrared spectroscopy confirms that the maleic anhydride groups on PP-g-MA react with the terminal amine groups of PA6 during melt blending to form covalent imide linkages (carbonyl vibration at 1674 cm-1) [1]. This chemical bonding drastically reduces the dispersed PA6 domain size and prevents macroscopic phase separation, which is impossible to achieve with unfunctionalized PP or non-reactive surfactants [1].

Evidence DimensionInterfacial Bonding Mechanism
Target Compound DataCovalent imide linkage formation (confirmed via 1674 cm-1 IR peak)
Comparator Or BaselineNo chemical bonding, macroscopic phase separation (Unmodified PP)
Quantified DifferenceStable microphase morphology vs. complete delamination
ConditionsMelt blending of PP and PA6 at processing temperatures

Crucial for producing high-performance engineering plastic alloys that require stable morphology under thermal and mechanical stress.

Lamellar Order
Head-to-head
PP-g-MAH Long period 11.5 nm (−24% vs. neat 15.1 nm)
vs
HDPE-g-MAH 24.4 nm (−5% vs. neat 25.8 nm)
PP suffers disproportionate lamellar disruption, correlating with brittleness
SAXS data; LLDPE-g-MAH also shows ~5% reduction
Adhesion Strength
Head-to-head
PP-g-MAH/TAIC T-peel 28.6 N/15 mm
vs
PP-g-MAH/DAP 21.4 N/15 mm
Co-monomer choice can more than double peel strength on aluminum foil
TAIC variant also yields highest MAH grafting degree (2.3 wt%)
Crystallinity
Head-to-head
PP-g-MAH Double melting peaks, significant crystallinity reduction vs. neat PP
vs
HDPE-g-MAH Crystallinity 62.7% (neat 64.9%), marginal loss
PP-g-MAH crystallinity loss limits stiffness and thermal resistance
DSC at 10°C/min; LLDPE-g-MAH profile nearly unchanged

Automotive Lightweighting (Glass Fiber Composites)

PP-g-MA is strictly required as a coupling agent in the injection molding and extrusion of long and short glass-fiber reinforced polypropylene (LGFRP/SGFRP). By ensuring chemical bonding between the glass sizing and the PP matrix, it enables the production of high-tensile, lightweight structural components such as dashboard carriers, door modules, and under-the-hood parts [1].

Sustainable Construction Materials (Wood-Plastic Composites)

In the manufacturing of WPC decking, fencing, and siding, PP-g-MA is the preferred compatibilizer. It allows for high loadings of hydrophilic natural fibers into the hydrophobic PP matrix, maintaining the high flexural modulus and moisture resistance required for outdoor architectural applications where elastomeric compatibilizers would cause the material to yield [2].

High-Performance Engineering Polymer Alloys

PP-g-MA is utilized in reactive compounding to produce stable PP/PA6 (Polypropylene/Polyamide) and PP/PC (Polycarbonate) blends. It is the critical ingredient that reduces interfacial tension and domain size, allowing compounders to create custom thermoplastic alloys that exhibit the chemical inertness of polyolefins alongside the thermal and impact resistance of engineering plastics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PP-matrix composite compatibilization
PP backbone-specific grafting; polar coupling for fillers
Composite ductility retention; MFI impact on process
Aluminum/polymer laminate adhesion
Co-monomer TAIC variant for highest reported peel strength
T-peel adhesion and heat-seal strength on foil
PP/PA blend reactive compatibilization
High-MFI graft for rapid melt-phase reaction
Blend morphology and impact/elongation balance
Co-grafted HDPE/PP blend compatibilizer
Co-grafted HDPE/PP-MAH when neat PP-g-MAH brittleness unacceptable
Melt stability and mechanical property retention

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 42 of 43 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

68609-36-9
25722-45-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2,5-Furandione, polymer with 1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2,5-Furandione, reaction products with polypropylene, chlorinated: ACTIVE

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